molecular formula CH7N2O5P B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
CAS RN: 4401-74-5
M. Wt: 158.05 g/mol
InChI Key: DZHMRSPXDUUJER-UHFFFAOYSA-N
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Patent
US04175943

Procedure details

A method of manufacturing water soluble mixed NPK fertilizer composition in solid form comprising the steps of (a) dissolving urea in phosphoric acid to form a urea phosphoric acid adduct solution, (b) adding one or more potassium salts to said adduct while agitating to form a mixture in solid or slurry form and (c) cooling the mixture thus formed, so as to crystallize the solid soluble fertilizer granules when the mixture is a slurry, the constituents of the mixture so chosen that the final product contains between 5 and 42% nitrogen, between 2 and 15% phosphorus and between 1 and 38% potassium, these values being elemental mass as a percentage relating to the total mass of the composition, the resulting composition, in 10% aqueous solution, having a pH of between 1.2 and 2.0.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]([NH2:5])=[O:4].[P:6](=[O:10])([OH:9])([OH:8])[OH:7]>>[P:6](=[O:7])([OH:10])([OH:9])[OH:8].[NH2:2][C:3]([NH2:5])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(O)(O)(O)=O.NC(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.